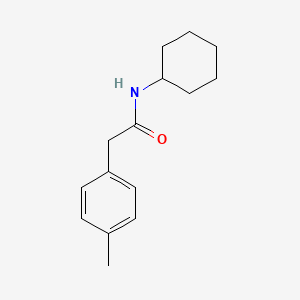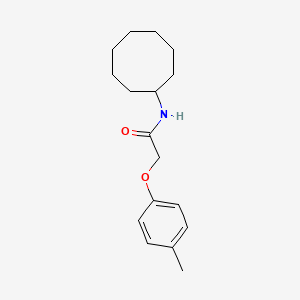
3-chloro-N'-(3-fluorobenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(3-fluorobenzoyl)benzohydrazide, commonly known as CF3H, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CF3H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. CF3H has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, CF3H can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CF3H has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CF3H can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CF3H has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, CF3H has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CF3H has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. CF3H is also relatively inexpensive compared to other compounds used in scientific research. However, CF3H has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several future directions for CF3H research, including the development of novel analogs with improved potency and selectivity for specific targets. CF3H could also be used as a building block for the synthesis of novel materials with unique properties. In addition, CF3H could be used as a tool to study the mechanism of action of various enzymes and proteins, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, CF3H is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of CF3H involves the reaction between 3-fluorobenzoyl chloride and 3-chlorobenzohydrazide in the presence of a base. CF3H has been extensively studied for its potential applications in medicinal chemistry, material science, and biochemistry. CF3H has been found to exhibit potent anti-cancer activity, anti-inflammatory activity, and has been used as a tool to study the mechanism of action of various enzymes and proteins. CF3H has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. There are several future directions for CF3H research, including the development of novel analogs and the use of CF3H as a building block for the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of CF3H involves the reaction between 3-fluorobenzoyl chloride and 3-chlorobenzohydrazide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Applications De Recherche Scientifique
CF3H has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CF3H has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. In material science, CF3H has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, CF3H has been used as a tool to study the mechanism of action of various enzymes and proteins.
Propriétés
IUPAC Name |
N'-(3-chlorobenzoyl)-3-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMOPWIQIGJBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chlorobenzoyl)-3-fluorobenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)



![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)


![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)

![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)